3-Anthracen-9-yl-D-alanine
Description
Significance of Unnatural Amino Acids as Research Tools in Chemical Biology and Materials Science
Unnatural amino acids (UAAs) are amino acids not found among the 20 proteinogenic amino acids. chemscene.com Their significance lies in their ability to expand the chemical diversity of proteins and peptides, enabling the introduction of novel functionalities. rsc.org In chemical biology, UAAs are used to probe protein structure and function, investigate protein-protein interactions, and create proteins with enhanced stability or novel catalytic activities. rsc.orgnih.gov The ability to site-specifically incorporate UAAs with unique chemical handles, such as azides or alkynes, allows for precise modification of proteins with other molecules like fluorophores or drugs through bio-orthogonal chemistry. nih.gov
In materials science, the incorporation of UAAs into protein-based biomaterials is a growing field. caltech.edu These tailored proteins can be designed to self-assemble into novel structures or to have specific physical characteristics, such as enhanced thermal stability, which are difficult to achieve with the canonical amino acids alone. caltech.edu The diverse side chains and unique chemical properties of UAAs make them powerful building blocks for the creation of advanced materials with applications in nanotechnology and biomedical engineering. chemscene.com
Overview of Anthracene (B1667546) as a Polycyclic Aromatic Hydrocarbon Fluorophore
Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings. numberanalytics.comwikipedia.org It is a solid, crystalline compound that exhibits a characteristic blue fluorescence when exposed to ultraviolet (UV) light. numberanalytics.com This intrinsic fluorescence is a key feature that makes anthracene and its derivatives valuable as fluorophores in various scientific applications. aip.org
The photophysical properties of anthracene are well-characterized. It absorbs UV light in the range of 250-400 nm and emits light in the blue region of the visible spectrum, typically between 400-450 nm. numberanalytics.commdpi.com The rigid, planar structure and conjugated π-electron system of the anthracene core are responsible for its intense fluorescence emission. aip.org These properties make anthracene-based compounds suitable for use in optoelectronic devices, as chemical sensors, and as fluorescent probes in biological imaging. numberanalytics.comaip.org However, like many fluorophores, anthracene can be subject to aggregation-induced quenching in concentrated solutions or the solid state, a challenge that can often be overcome through chemical modification. aip.org
Rationale for Academic Research on Anthracene-Appended Amino Acids, Specifically 3-Anthracen-9-yl-D-alanine
The conjugation of anthracene to an amino acid scaffold, creating compounds like this compound, is driven by the desire to combine the unique fluorescent properties of the anthracene moiety with the biological and chemical versatility of the amino acid. nih.govresearcher.life These anthracene-appended amino acids are designed to serve as highly sensitive fluorescent sensors and probes. nih.govresearcher.life
Research has shown that such compounds can be highly selective and sensitive fluorescent sensors for detecting specific metal ions, such as Fe³⁺, in aqueous solutions. nih.govresearcher.life The amino acid portion of the molecule can act as a receptor, binding to the target ion, which in turn modulates the fluorescence of the anthracene fluorophore, often through a process known as photoinduced electron transfer (PET). nih.govrroij.comrsc.org This allows for the quantitative detection of the target analyte. The specific use of the D-alanine enantiomer in this compound introduces chirality, which can be crucial for studying stereospecific interactions in biological systems or for applications in asymmetric catalysis.
Historical Context of Chiral Anthracene Compounds and Their Role in Advanced Organic Synthesis
The synthesis of anthracene and its derivatives has a long history, initially relying on classical methods like Friedel-Crafts acylations and Diels-Alder reactions. frontiersin.orgnih.gov While effective, these methods often required harsh conditions and offered limited control over stereochemistry. nih.gov The development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, revolutionized the synthesis of complex anthracene-based structures, allowing for greater efficiency and selectivity. frontiersin.orgnih.gov
A significant advancement in this field has been the development of methods to produce enantiomerically pure chiral anthracene compounds. frontiersin.org Chiral anthracene derivatives have emerged as powerful tools in asymmetric synthesis, where they are used as chiral auxiliaries. researchgate.net These auxiliaries can control the stereochemical outcome of reactions, such as Diels-Alder cycloadditions, conjugate additions, and aldol (B89426) reactions, with high levels of diastereoselectivity. researchgate.net The development of chiral catalysts for reactions involving anthracene has further expanded the ability to create enantiomerically enriched products, which are highly valuable in the pharmaceutical and materials science industries. frontiersin.orgbeilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-anthracen-9-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJUNXMEDRMRO-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721562 | |
| Record name | 3-Anthracen-9-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100896-08-0, 135092-49-8 | |
| Record name | 9-Anthracenepropanoic acid, α-amino-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100896-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Anthracen-9-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Anthracen 9 Yl D Alanine
Direct Synthesis Approaches
The direct synthesis of 3-Anthracen-9-yl-D-alanine involves the de novo construction of the molecule from its fundamental precursors: the D-alanine moiety and the anthracene (B1667546) scaffold. This approach is centered on creating the desired stereochemistry of the amino acid and then effectively coupling the two key components.
Stereoselective Synthesis of the D-Alanine Moiety
The production of D-alanine with high enantiomeric purity is a critical first step. While L-amino acids are abundant in nature, D-amino acids are less common and often require specialized synthetic methods.
Enzymatic and Biocatalytic Methods: A highly efficient route to D-amino acids is through the use of enzymes, which offer remarkable stereoselectivity. Researchers have successfully engineered a broad substrate range, nicotinamide (B372718) cofactor-dependent, and highly stereoselective D-amino acid dehydrogenase. This enzyme can produce various D-amino acids, including D-alanine, through the reductive amination of the corresponding 2-keto acid (pyruvate) with ammonia (B1221849). This biocatalytic method is desirable due to the low cost of the starting materials.
Another enzymatic approach involves the use of (R)-transaminase ((R)-TA), which catalyzes the asymmetric amination of pyruvate (B1213749) to yield D-alanine. Through methods like NCBI database mining and enzymatic structure-function analysis, potent (R)-TAs have been identified. Further improvements via saturation and combinatorial mutagenesis have led to variants with dramatically improved activity and thermostability, achieving high conversion yields of pyruvate to D-alanine.
Chemical Synthesis and Stereoinversion: Chemical methods for obtaining D-alanine include starting from optically active precursors. One such method involves reacting an optically active L-chloropropionic acid with ammonia in water or a water/alcohol mixture. This reaction proceeds with an inversion of stereochemistry, yielding D-alanine of high enantiomeric purity.
Furthermore, catalytic stereoinversion offers a pathway to convert the more common L-alanine into D-alanine. This can be achieved using a combination of an achiral pyridoxal (B1214274) analogue and a chiral guanidine (B92328) base, which facilitates the stereoconversion.
| Method | Precursor | Key Reagent/Catalyst | Stereochemical Control |
| Enzymatic Reductive Amination | Pyruvic acid | Engineered D-amino acid dehydrogenase | High stereoselectivity |
| Enzymatic Transamination | Pyruvic acid | (R)-selective transaminase (ω-TA) | High stereoselectivity |
| Chemical Synthesis | L-Chloropropionic acid | Ammonia | Inversion of configuration |
| Catalytic Stereoinversion | L-Alanine | Pyridoxal analogue and chiral base | Base-catalyzed inversion |
Coupling Reactions for Integrating Anthracene and Alanine (B10760859) Precursors
Once the D-alanine moiety is secured, the next crucial phase is the formation of a carbon-carbon or carbon-nitrogen bond to link it with the anthracene core. Various modern cross-coupling and bond-forming reactions are employed for this purpose, particularly for constructing π-extended systems.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by a palladium complex. This strategy is extensively used in the synthesis of π-extended aromatic systems, including complex anthracene derivatives for applications like organic light-emitting diodes (OLEDs).
In a typical approach, a pre-functionalized anthracene, such as 9-bromoanthracene, can be coupled with a suitable organoboron derivative of D-alanine. The development of site-selective Suzuki-Miyaura cross-coupling of dibromoanthracene has enabled the creation of diversely substituted anthracene-based emitters. Palladacycle complexes have proven to be efficient catalysts for these transformations, allowing for sequential one-pot triple Suzuki couplings. While direct coupling of an amino acid derivative can be challenging, this method is foundational for building the extended aromatic system to which the alanine could be subsequently attached.
The Wittig reaction provides a classic and reliable method for forming a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide. This reaction is particularly useful for extending the π-system of an anthracene core. For instance, 9-anthraldehyde (B167246) can react with a phosphorus ylide derived from an alanine precursor to form an alkenyl-alanine derivative.
Methodologies have been developed for the synthesis of various anthracene derivatives using intramolecular double ring-closing condensation approaches, which can be preceded by a double intermolecular Wittig reaction. This highlights the versatility of the Wittig reaction in constructing complex anthracene-based structures. The synthesis of trans-9-(2-phenylethenyl)anthracene is a well-established example of a Wittig reaction involving an anthracene aldehyde, demonstrating the feasibility of attaching side chains to the 9-position of the anthracene ring.
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful technique for synthesizing pyrrolidine-containing compounds and can be used to incorporate amino acid residues into more complex structures. Azomethine ylides can be generated in situ from the decarboxylative condensation of α-amino acids (like D-alanine) with aldehydes.
These ylides can then react with a dipolarophile, such as an alkene or alkyne attached to an anthracene scaffold, to form a heterocyclic ring system that links the two components. This method offers a convergent approach to building complex molecules with high stereocontrol. Multicomponent one-pot 1,3-dipolar cycloaddition reactions, for instance involving isatins, amino acids, and various dipolarophiles, showcase the power of this strategy in creating structural diversity.
Derivatization Strategies from Pre-functionalized Anthracene Scaffolds or Alanine Building Blocks
An alternative to direct coupling focuses on using pre-functionalized starting materials where one component is modified to react readily with the other. This often involves standard functional group transformations.
A prominent strategy involves the N-arylation of D-alanine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a modern and efficient method for forming carbon-nitrogen bonds. This reaction can directly couple an aryl halide, such as 9-bromoanthracene, with the amino group of a protected D-alanine ester. This approach is highly effective for the synthesis of N-arylated amino acids.
Another classic method for N-arylation is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. While requiring harsher conditions than modern palladium-catalyzed methods, it remains a viable, particularly for certain substrates.
Furthermore, anthracene-appended amino acids can be synthesized using solid-phase peptide synthesis (SPPS) techniques. In this approach, an anthracene-containing carboxylic acid can be activated and coupled to the N-terminus of a resin-bound D-alanine. Alternatively, a D-alanine derivative can be conjugated to a pre-functionalized anthracene scaffold. For example, oxoazabenzo[de]anthracenes have been successfully conjugated to various amino acids, including alanine, to create novel compounds.
| Derivatization Strategy | Pre-functionalized Anthracene | Alanine Building Block | Coupling Type |
| Buchwald-Hartwig Amination | 9-Bromoanthracene | Protected D-alanine ester | C-N Bond (N-Arylation) |
| Ullmann Condensation | 9-Bromoanthracene | D-alanine | C-N Bond (N-Arylation) |
| Solid-Phase Synthesis | Anthracene carboxylic acid | Resin-bound D-alanine | Amide Bond |
| Conjugation Chemistry | Oxoazabenzo[de]anthracene | D-alanine | Varied Linkages |
Enantioselective Catalysis in the Preparation of Chiral Anthracene-Amino Acid Conjugates
Achieving high enantioselectivity is paramount in the synthesis of chiral amino acids to ensure biological efficacy and specificity. Enantioselective catalysis provides a powerful toolset for this purpose, enabling the preferential formation of one enantiomer over the other. In the context of anthracene-amino acid conjugates, these methods are crucial for controlling the stereochemistry of the amino acid portion of the molecule.
One effective strategy in asymmetric synthesis involves the use of a chiral template or auxiliary—a molecule that is temporarily incorporated into the reacting system to guide the stereochemical outcome of a key bond-forming step. In the synthesis of anthracene-amino acid conjugates, the anthracene moiety itself can be rendered chiral and used as a stereocontrolling element.
The development of chiral anthracene templates has been a subject of significant investigation, particularly in Diels-Alder/retro-Diels-Alder sequences. In this approach, a chiral group is attached to the anthracene core. This chiral template then directs the diastereoselective approach of reagents to form the desired stereocenter. For instance, (−)-(R)-9-(1,2-Dimethoxyethyl)anthracene has been successfully employed as a chiral template in the Diels-Alder/retro-Diels-Alder sequence for preparing α,β-unsaturated lactams, with the cycloadditions proceeding with complete diastereoselectivity. After the key stereocenter is established, the chiral auxiliary can be cleaved and removed, yielding the enantiomerically enriched product. This methodology offers a pathway to control the stereochemistry of precursors needed for the final amino acid synthesis.
A new class of artificial anthracene-fused chiral proline catalysts has also been synthesized, demonstrating the utility of embedding chirality within the anthracene framework itself to influence asymmetric reactions like the Mannich reaction, which is fundamental to amino acid synthesis.
| Chiral Template/Catalyst | Reaction Type | Key Feature | Stereoselectivity | Reference |
|---|---|---|---|---|
| (−)-(R)-9-(1,2-Dimethoxyethyl)anthracene | Diels-Alder/retro-Diels-Alder | Template directs cycloaddition | Complete diastereoselectivity | |
| Anthracene-fused chiral prolines | Asymmetric Mannich Reaction | Organocatalyst with embedded chiral scaffold | Up to 90% ee |
Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. These processes are indispensable for the functionalization of the anthracene core, a critical step in attaching the alanine side chain. Methodologies such as cross-coupling reactions and direct C-H functionalization are particularly relevant.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are widely used to introduce functional groups onto the anthracene scaffold. These reactions enable the selective formation of bonds at specific positions, which can then be elaborated to form the amino acid side chain. The choice of ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is crucial for optimizing catalyst activity and selectivity.
More recently, direct C-H activation has emerged as a more atom-economical approach, bypassing the need for pre-functionalized starting materials. Transition metals, particularly palladium and rhodium, have shown remarkable activity in catalyzing the direct functionalization of C-H bonds on the anthracene ring. This strategy allows for the direct coupling of the anthracene core with a suitable precursor for the alanine moiety, streamlining the synthetic sequence. These advanced methods provide powerful tools for constructing the quaternary carbon center often required in complex amino acid derivatives.
| Reaction Type | Catalyst System (Metal/Ligand) | Purpose | Key Advantage | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium / Phosphine Ligands | Forms biaryl bonds for scaffold assembly | High versatility and functional group tolerance | |
| Sonogashira Coupling | Palladium / Copper | Synthesizes alkynylated anthracene precursors | Creates precursors for cyclization | |
| Direct C-H Activation/Functionalization | Palladium or Rhodium | Direct attachment of functional groups | High atom economy, avoids pre-functionalization |
Methodological Advancements towards Sustainable Synthetic Practices
In alignment with the principles of green chemistry, modern synthetic methodologies increasingly focus on sustainability by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. The synthesis of complex molecules like anthracene derivatives is progressively adopting these practices.
Key strategies in sustainable synthesis include the use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. For instance, ruthenium-catalyzed C-H arylation has been successfully performed in PEG-2000 and the surfactant TPGS-750-M in water, demonstrating the feasibility of moving away from traditional volatile organic solvents. Catalyst- and solvent-free protocols, such as the synthesis of anthracene derivatives by simple grinding at room temperature, represent an ideal green approach, offering quantitative yields in minutes.
Furthermore, the development of recyclable catalyst systems is a cornerstone of sustainable chemistry. The use of magnetic nanoparticles as catalyst supports, for example, allows for easy separation and reuse of the catalyst, reducing waste and cost. Ultrasound irradiation is another green technique that can accelerate reaction times and improve yields, often under milder conditions than conventional heating. These advancements are paving the way for more environmentally responsible production of complex pharmaceutical intermediates and advanced materials.
| Parameter | Traditional Approach | Sustainable (Green) Approach | Example | Reference |
|---|---|---|---|---|
| Solvent | Volatile Organic Solvents (e.g., Toluene, Chloroform) | Water, Polyethylene Glycol (PEG), Solvent-free | Ru-catalyzed C-H arylation in PEG or water | |
| Catalyst | Homogeneous, single-use precious metals | Recyclable catalysts, earth-abundant metals, catalyst-free | Magnetic nanoparticle-supported catalysts, low-valent Chromium | |
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasound, Mechanical grinding | Ultrasound-assisted synthesis of xanthene derivatives | |
| Waste | Significant byproduct and solvent waste | Reduced waste (high atom economy), recyclable components | Direct C-H activation avoids protecting groups and pre-functionalization steps |
Spectroscopic and Analytical Profile of this compound Remains Undocumented in Publicly Accessible Scientific Literature
A comprehensive review of available scientific databases and scholarly articles has revealed a significant lack of detailed spectroscopic and analytical data for the chemical compound this compound. Despite its potential utility as a fluorescent amino acid in various research fields, specific experimental data pertaining to its structural elucidation and photophysical properties are not present in the public domain. Consequently, a detailed article based on the requested outline focusing solely on this compound cannot be generated at this time.
The investigation for spectroscopic information on this compound encompassed a thorough search for data related to advanced analytical techniques. However, no specific research findings were located for the following characterization methods:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: No published high-resolution 1H or 13C NMR spectra are available. Furthermore, there is no information on two-dimensional NMR experiments such as COSY, NOESY, HSQC, or HMBC, which are crucial for the detailed mapping of atomic connectivity and spatial arrangement.
High-Resolution Mass Spectrometry (HRMS): Detailed analyses, for instance using ESI-TOF MS, which would confirm the precise molecular mass and provide insights into the fragmentation pathways of this compound, have not been reported.
Vibrational Spectroscopy: There is a lack of published FT-IR and Raman spectra for this compound, which would be instrumental in identifying its functional groups and providing a fingerprint of its molecular structure.
Electronic Absorption and Fluorescence Spectroscopy: Specific UV-Vis absorption spectra and detailed analyses of the electronic transitions and other photophysical properties of this compound are not described in the accessible literature.
While information is available for derivatives, such as the N-Fmoc and N-Boc protected forms of 3-anthracen-9-yl-alanine, and for its L-enantiomer, this data cannot be directly extrapolated to the unprotected D-amino acid without violating scientific accuracy. The presence of protecting groups or a different stereochemistry significantly alters the spectroscopic and physical properties of a molecule.
The absence of this fundamental characterization data in peer-reviewed literature prevents the creation of a scientifically robust and detailed article as per the specified requirements. Further research and publication of the spectroscopic properties of this compound are necessary before a comprehensive and authoritative document on its analytical profile can be compiled.
Spectroscopic Characterization and Advanced Analytical Techniques
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Assessment
Investigation of Solvatochromic Effects and Environmental Sensitivity of Fluorescence
Solvatochromism describes the change in the position, and sometimes shape, of a molecule's UV-visible absorption or emission spectra in response to a change in solvent polarity. acs.org This phenomenon is particularly pronounced for molecules where light absorption creates a significant change in the dipole moment. researchgate.net The fluorescence of anthracene (B1667546) derivatives is often highly sensitive to the local environment, making them valuable as probes for micro-environmental polarity. acs.orgresearchgate.net
The absorption spectra of many anthryl-substituted compounds are relatively insensitive to solvent polarity. acs.orgresearchgate.net However, their fluorescence spectra frequently show a pronounced solvatochromic effect, leading to large Stokes shifts (the difference between the absorption and emission maxima). researchgate.net This behavior indicates that the excited state is more polar than the ground state, leading to stronger stabilizing interactions with polar solvent molecules before fluorescence emission occurs. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the emission in more polar solvents. researchgate.net
For example, studies on N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester demonstrated that while the absorption was less sensitive, the fluorescence spectrum showed a marked solvatochromic effect. researchgate.net The analysis of this effect can be used to estimate the change in the molecule's dipole moment upon excitation. researchgate.net The environmental sensitivity of such probes is not limited to solvent polarity but also extends to factors like the hydrogen-bonding capability of the solvent and pH. researchgate.net This sensitivity allows these fluorescent amino acids to be used in biophysical studies to obtain information about the polarity of their microenvironment, such as within proteins or on cell membranes. researchgate.netuomustansiriyah.edu.iq
Table 2: Solvatochromic Data for an Anthracene-Benzoxazole-Alanine Derivative
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Cyclohexane | 386 | 436 | 3100 |
| Dioxane | 388 | 455 | 4000 |
| Ethyl Acetate | 388 | 465 | 4500 |
| Acetonitrile | 388 | 485 | 5500 |
| Methanol | 388 | 490 | 5800 |
Data derived from studies on related compounds like N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester to illustrate the principle. researchgate.net
Surface-Enhanced Raman Scattering (SERS) for Studying Molecular Orientation and Aggregation Behavior on Substrates
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the structure and orientation of molecules adsorbed on nanostructured metal surfaces, typically gold or silver. pradeepresearch.orgmdpi.com The SERS signal enhancement arises from both electromagnetic and chemical mechanisms, and its magnitude is strongly dependent on the molecule's proximity and orientation relative to the substrate surface. mdpi.comnih.govacs.org
For a molecule like 3-Anthracen-9-yl-D-alanine, SERS can elucidate how it interacts with and orients itself on a metal surface. The analysis relies on "surface selection rules," which predict that vibrations with a component of polarizability change perpendicular to the surface will be most strongly enhanced. uchile.cl Polycyclic aromatic hydrocarbons like anthracene often interact with metal surfaces via their extensive π-electron systems. uchile.cl This interaction typically favors an orientation where the plane of the anthracene ring is parallel or tilted with respect to the surface. uchile.cl
In a study of cruciform 9,10-anthracene derivatives with thiophene (B33073) and furan (B31954) substituents on a gold colloid surface, it was inferred that the interaction was driven by the heteroatoms (S and O), while the anthracene fragment remained parallel to the surface. uchile.cl For this compound, the adsorption could be governed by several groups: the anthracene π-system, the amino group, or the carboxylate group. The resulting SERS spectrum would show enhanced bands corresponding to the vibrational modes of the moiety closest to the surface. For instance, if the molecule adsorbs via its carboxylate group, bands associated with ν(COO⁻) would be prominent. If the anthracene ring lies flat, in-plane ring breathing and stretching modes would be enhanced. uchile.clnih.gov
SERS is also effective for studying molecular aggregation. nih.gov Changes in the SERS spectrum, such as the appearance of new bands or significant shifts in existing ones, can indicate intermolecular interactions and the formation of aggregates on the surface. pradeepresearch.org The technique can even be used to monitor dynamic changes in molecular orientation over time. pradeepresearch.org This makes SERS a powerful tool for probing the interfacial behavior of complex molecules like this compound on various substrates, which is crucial for applications in sensing and molecular electronics. uchile.clscirp.org
Theoretical and Computational Investigations of 3 Anthracen 9 Yl D Alanine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 3-Anthracen-9-yl-D-alanine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can provide fundamental insights into its behavior. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, multiple stable conformations (conformers) may exist.
Interactive Table 1: Representative Dihedral Angles for a Hypothetical Optimized Conformer of this compound. This table illustrates the type of data obtained from a geometry optimization calculation. Actual values would require a specific DFT study.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Angle (°) |
| Dihedral ψ | N | Cα | C | N(H2) | 145.0 |
| Dihedral φ | C | N | Cα | C | -75.0 |
| Dihedral χ1 | N | Cα | Cβ | C9(Anthracene) | 60.0 |
| Dihedral χ2 | Cα | Cβ | C9(Anthracene) | C10(Anthracene) | 90.0 |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity, kinetic stability, and optical properties. A small gap suggests the molecule is more reactive and can be easily excited.
Interactive Table 2: Predicted Frontier Molecular Orbital Energies and Properties. These values are representative for anthracene-based compounds and illustrate key electronic parameters.
| Parameter | Predicted Value | Unit | Significance |
| HOMO Energy | -5.8 | eV | Electron-donating ability |
| LUMO Energy | -2.5 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.3 | eV | Chemical reactivity, excitability |
| Ionization Potential (IP) | 5.8 | eV | Energy to remove an electron |
| Electron Affinity (EA) | 2.5 | eV | Energy released when adding an electron |
| Electronegativity (χ) | 4.15 | eV | Ability to attract electrons |
| Chemical Hardness (η) | 1.65 | eV | Resistance to change in electron distribution |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly interacting zones.
In this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the carboxyl group, making them sites for interaction with electrophiles or for hydrogen bonding. The nitrogen atom of the amino group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the carboxylic acid proton would show a positive potential (blue), identifying them as sites for nucleophilic interaction. The π-system of the anthracene (B1667546) ring generally presents a region of negative potential above and below the plane of the rings, which is also a characteristic site for electrophilic interactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.
The anthracene moiety makes this compound a fluorophore. Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict its photophysical properties. These calculations can model the molecule's absorption and emission spectra by calculating the energies of electronic transitions between the ground state and various excited states.
Key properties that can be modeled include the maximum absorption wavelength (λ_max), which corresponds to the HOMO→LUMO transition, and the emission wavelength. The calculations can also provide information on the oscillator strength of these transitions, which relates to the intensity of the absorption. For anthracene derivatives, absorption typically occurs in the UV region, with strong fluorescence in the blue-to-green visible spectrum. TD-DFT can also help understand the dynamics of the excited state, such as the potential for intersystem crossing to triplet states or internal conversion, which compete with fluorescence.
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Molecules with large π-conjugated systems and significant charge asymmetry often exhibit strong NLO responses. The key parameter for quantifying this is the first hyperpolarizability (β).
Computational chemistry allows for the direct calculation of the polarizability (α) and hyperpolarizability (β) tensors. For this compound, the presence of the extensive π-system of the anthracene ring suggests it may possess NLO properties. While the alanine (B10760859) group itself is not a strong donor or acceptor, its chiral nature and attachment to the π-system could induce enough asymmetry to result in a non-zero hyperpolarizability. DFT calculations can predict the magnitude of β, providing a theoretical assessment of the molecule's potential as an NLO material. Studies on other anthracene derivatives have shown that their NLO response can be significant. researchgate.net
Molecular Modeling of Stereoselection and Chiral Recognition Mechanisms
The stereoselective recognition of chiral molecules is a fundamental process in chemistry and biology. In the context of this compound, the anthracene moiety serves as a signaling unit, while the D-alanine component provides the chiral center for stereospecific interactions. Computational modeling, particularly through high-level theoretical investigations, offers significant insights into the mechanisms governing this chiral recognition.
Studies on analogous systems, such as anthracene derivatives bearing thiourea (B124793) and glucopyranosyl groups, have demonstrated the capability of these compounds to act as fluorescent chemosensors for the chiral recognition of α-amino carboxylates. nih.gov In one such study, two different anthracene thiourea derivatives exhibited opposite D/L selectivity for tert-Butoxycarbonyl-protected alanine (t-Boc alanine), with one host showing a high preference for the L-enantiomer. nih.gov Theoretical investigations revealed that these opposing binding affinities were influenced by the presence or absence of a π-π interaction between the anthracene unit and the methyl groups of the analyte. nih.gov This highlights the crucial role of non-covalent interactions, such as hydrogen bonding and π-stacking, in the chiral recognition process. These interactions contribute to the formation of diastereomeric complexes between the chiral host and the enantiomers of the guest molecule, with the difference in stability of these complexes dictating the degree of enantioselectivity.
Density Functional Theory (DFT) has proven to be a powerful tool for exploring the diastereoselectivity of chiral anthracene templates. nih.gov By calculating the energies of the transition states leading to different stereoisomers, researchers can predict the major product of a reaction. nih.gov These calculations take into account steric and electronic effects that influence the approach of the substrate to the chiral template. nih.gov For instance, in reactions involving chiral 9-substituted anthracenes, the conformation of the substituent at the C9 position plays a critical role in determining the facial selectivity of the approaching molecule. nih.gov
The insights gained from these computational studies are invaluable for the rational design of novel chiral selectors and catalysts. By understanding the specific interactions that lead to high stereoselection, it is possible to modify the structure of the anthracene-amino acid conjugate to enhance its recognition capabilities for specific target molecules.
| Interaction Type | Role in Chiral Recognition | Computational Method for Study |
| Hydrogen Bonding | Formation of specific host-guest complexes | DFT, Molecular Dynamics |
| π-π Stacking | Stabilization of diastereomeric complexes | DFT with dispersion correction |
| Steric Hindrance | Dictates the preferred orientation of approach | DFT, Molecular Mechanics |
Reaction Mechanism Studies and Transition State Analysis
Understanding the reaction mechanisms involving this compound at a molecular level is crucial for its application in areas such as asymmetric synthesis. Computational chemistry, particularly the use of DFT, allows for the detailed investigation of reaction pathways and the characterization of transition states. nih.gov
Transition state analysis provides a quantitative measure of the energy barriers for different reaction pathways, thereby explaining the observed stereoselectivity. nih.gov In studies of Diels-Alder reactions involving chiral anthracene templates, DFT calculations have been used to locate and characterize the transition state structures for the formation of different diastereomers. nih.gov The energy difference between these diastereomeric transition states allows for the prediction of the product distribution, which has been shown to be in excellent agreement with experimental results. nih.gov
For example, the reaction of a chiral (R)-9-(1-phenylethyl)aminoanthracene with maleic anhydride (B1165640) was computationally modeled to understand the origin of the observed diastereoselectivity. The calculations revealed that the geometry around the nitrogen atom in the transition state is nearly planar, and the nitrogen lone pair is oriented antiperiplanar to the incoming dienophile. nih.gov Furthermore, a favorable interaction between a carbonyl oxygen of the dienophile and the amine hydrogen was identified in both of the lowest energy transition states. nih.gov However, this interaction did not play a significant role in the selectivity, which was instead governed by other steric and electronic factors. nih.gov
These computational studies provide a detailed picture of the factors controlling the stereochemical outcome of reactions involving chiral anthracene derivatives. The analysis of frontier molecular orbitals, charge transfer, and the activation strain model can further elucidate the nature of the interactions in the transition state that lead to the observed selectivity.
| Computational Parameter | Significance in Reaction Mechanism Analysis |
| Transition State Energy | Determines the activation barrier and reaction rate |
| Transition State Geometry | Reveals the arrangement of atoms at the point of maximum energy |
| Vibrational Frequencies | Confirms the nature of the stationary point (minimum or transition state) |
| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway from reactants to products via the transition state |
Advanced Research Applications
Applications in Chemical Biology as Fluorescent Probes and Labels
The inherent fluorescence of the anthracene (B1667546) group makes 3-Anthracen-9-yl-D-alanine an effective reporter molecule. This property is harnessed in chemical biology to create probes and labels for studying complex biological processes with high sensitivity. rsc.org
Site-Specific Labeling in Peptides and Proteins for Advanced Structural and Dynamic Research (e.g., Förster Resonance Energy Transfer - FRET)
The ability to introduce a fluorescent amino acid at a specific position within a peptide or protein is a powerful technique for studying its structure and dynamics. mit.edunih.gov this compound can be incorporated into peptide chains through solid-phase peptide synthesis, providing a site-specific fluorescent label. nih.gov This targeted labeling is crucial for techniques like Förster Resonance Energy Transfer (FRET), a mechanism that measures the distance between a donor and an acceptor fluorophore. bohrium.comlibretexts.orgresearchgate.net
By strategically placing this compound (as a potential FRET donor or acceptor) alongside another appropriate fluorophore within a protein, researchers can monitor conformational changes, protein folding, and intermolecular interactions in real-time. bohrium.comupenn.edubiorxiv.org The efficiency of energy transfer is highly dependent on the distance between the dyes, making it a "spectroscopic ruler" on the nanometer scale. libretexts.orgbiorxiv.org While natural amino acids like tryptophan can serve as intrinsic probes, synthetic fluorescent amino acids such as acridonylalanine and others with unique spectral properties offer greater flexibility and are suitable for lifetime and FRET studies. rsc.orgrndsystems.complos.org The genetic incorporation of unnatural fluorescent amino acids has further expanded the toolkit for FRET-based studies of protein interactions. bohrium.com
Table 1: Key Parameters for FRET
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. It is characteristic of the specific donor-acceptor pair. | The R₀ would need to be determined experimentally for a FRET pair involving this compound. |
| Spectral Overlap | The degree to which the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. | The anthracene moiety has a characteristic emission spectrum that would need to overlap with the absorption of a suitable acceptor dye. mdpi.com |
| Quantum Yield | The efficiency of the donor's fluorescence emission. | A high quantum yield is desirable for a good FRET donor. |
| Dipole Orientation | The relative orientation in space of the donor and acceptor transition dipoles. | This factor (κ²) influences FRET efficiency and is often assumed to be random in solution. |
Probing Protein-Protein Interactions and Enzyme Activity in in vitro Research Systems
Fluorescent amino acids are instrumental in studying the intricate networks of protein-protein interactions (PPIs) that govern most cellular functions. rsc.orgmit.edu By labeling a protein with this compound, changes in the fluorescence signal upon interaction with a binding partner can be monitored. These changes can manifest as shifts in emission wavelength, intensity, or fluorescence lifetime, providing quantitative data on binding affinities and kinetics. mit.edu
The solvatochromic nature of some fluorescent dyes, where the emission spectrum is sensitive to the polarity of the local environment, is particularly useful. mit.edu When a labeled protein binds to its target, the fluorescent probe may move into a more hydrophobic interface, resulting in a detectable spectral shift. mit.edu This principle has been used with other fluorescent amino acids, like 6-(2-dimethylaminonaphthoyl) alanine (B10760859) (DANA), to monitor peptide-protein binding events. mit.edu Similarly, this compound can serve as a reporter to investigate enzyme activity, where binding to the active site or a conformational change upon substrate turnover could alter its fluorescent properties.
Tools for Activity-Based Protein Profiling (ABPP) in Biochemical Studies
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to monitor the functional state of enzymes in complex biological samples. plantchemetics.orgnih.govresearchgate.net ABPP utilizes small molecule probes that covalently bind to the active sites of specific enzyme families. researchgate.net These probes typically consist of three components: a reactive group (warhead), a linker, and a reporter tag, which can be a fluorophore. researchgate.netnih.gov
While direct examples of this compound in published ABPP probes are not prominent, its structure lends itself to such applications. The amino acid backbone can be incorporated into a peptide-based targeting element, and the anthracene moiety can serve as the fluorescent reporter tag. nih.gov This would allow for the direct visualization of active enzymes in a gel or via fluorescence microscopy, bypassing the need for secondary detection methods like antibodies. The development of probes with diverse reporter tags is an ongoing area of research in ABPP to expand its applications. plantchemetics.org
Visualization of Cellular Processes (e.g., bacterial cell wall growth) in Research Contexts
A significant application of fluorescent D-amino acids (FDAAs) is in the visualization of bacterial cell wall synthesis. nih.govrsc.org The bacterial cell wall is primarily composed of peptidoglycan (PG), a polymer of sugars and amino acids, including D-alanine. nih.gov Bacteria can incorporate FDAAs into their PG during synthesis, effectively labeling the sites of active cell wall growth. nih.govrsc.org
This technique allows for the specific and covalent labeling of bacterial cells with minimal perturbation. nih.gov Researchers have developed a palette of FDAAs with different colors (blue, green, red) to perform pulse-chase experiments and create "virtual time-lapse" microscopy to study the dynamics of bacterial growth and morphology. nih.govrsc.org Probes like HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) and NADA (nitrobenzofurazan-amino-D-alanine) are well-established for this purpose. rndsystems.comrndsystems.com Given that this compound is a D-amino acid with intrinsic fluorescence, it represents a strong candidate for this application, potentially expanding the available toolkit of FDAAs for studying a wide range of bacterial species. nih.govnih.gov
Table 2: Examples of Fluorescent D-Amino Acids (FDAAs) for Bacterial Labeling
| FDAA Name | Fluorophore | Emission Color | Reference |
|---|---|---|---|
| HADA | 7-hydroxycoumarin | Blue | rndsystems.com |
| NADA-green | Nitrobenzofurazan | Green | rndsystems.com |
| BADA | BODIPY-FL | Green | nih.gov |
Contributions to Materials Science and Optoelectronics
The anthracene core of this compound provides desirable electronic and photophysical properties that are leveraged in materials science, particularly for the development of organic electronic devices. rsc.orgmagtech.com.cn
Building Blocks for Organic Semiconductors and Functional Polymeric Materials
Anthracene and its derivatives are well-studied organic semiconductors. rsc.orgmagtech.com.cn Their planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). rsc.orgrsc.org Anthracene-based materials are known for their high charge carrier mobility and good environmental stability. magtech.com.cnfrontiersin.org
This compound can be used as a monomer or a functional building block in the synthesis of novel polymers. acs.org The amino acid moiety provides a handle for polymerization or for attachment to other polymer backbones, while the anthracene group imparts the desired optoelectronic properties. acs.orgrsc.org By incorporating such functional units, it is possible to create materials with tailored properties for applications like organic light-emitting diodes (OLEDs) and other photonic devices. rsc.orgmdpi.com The synthesis of polymers containing anthracene units in the main or side chain has been shown to be a viable strategy for developing new materials with unique photophysical characteristics, including those that exhibit FRET within the polymer structure itself. acs.orgmdpi.com The development of soluble anthracene-containing polymers is of particular interest for creating solution-processable devices. rsc.orgnih.gov
Table 3: Properties of Anthracene for Materials Science
| Property | Description | Significance |
|---|---|---|
| Planar Aromatic Structure | The flat, conjugated system of the anthracene molecule. | Promotes intermolecular π-π stacking, essential for charge transport in organic semiconductors. rsc.org |
| High Charge Mobility | The ability of electrons or holes to move through the material under an electric field. | A key performance metric for transistors and other electronic devices. magtech.com.cn |
| Strong Fluorescence | Efficient emission of light upon excitation. | Useful for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. pkusz.edu.cn |
| Chemical Modifiability | The anthracene core and the amino acid group can be chemically modified. | Allows for fine-tuning of electronic properties, solubility, and processability of the resulting materials. acs.orgresearchgate.netsigmaaldrich.comresearchgate.net |
Components in the Development of Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The unique photophysical properties of anthracene derivatives, such as this compound, position them as promising candidates for materials in optoelectronic applications. Organic semiconductors are foundational to technologies like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The versatility of these carbon-based materials allows for the tuning of their electronic and optical properties, which is crucial for optimizing the performance of such devices. researchgate.net
In the context of OLEDs, the efficiency and stability of the device are highly dependent on the energy levels of the organic materials used. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels are critical in determining the efficiency of charge injection and transport, as well as the recombination of electrons and holes to generate light. researchgate.net Anthracene derivatives are often explored for their potential as host materials or as part of donor-acceptor systems within the emissive layer of an OLED. researchgate.net While specific studies on the direct incorporation of this compound into OLEDs are not extensively detailed in the provided results, the broader class of anthracene derivatives is a subject of significant research in this field. researchgate.netresearchgate.net The goal is to develop materials that facilitate efficient energy transfer and lead to high quantum efficiencies. acs.org
For organic solar cells, the focus is on materials that can efficiently absorb solar radiation and separate charges to generate a photocurrent. The bandgap of the organic semiconductor is a key parameter, as it determines the portion of the solar spectrum that can be absorbed. researchgate.net Materials with anthracene moieties are investigated for their potential to act as electron donors or acceptors in the active layer of a solar cell. researchgate.net
Design of Advanced Light-Emitting Materials and Photonic Devices
The design of advanced light-emitting materials and photonic devices leverages the inherent fluorescent properties of molecules like this compound. The anthracene core is a well-known fluorophore, and its derivatives are extensively studied for their luminescent capabilities. nih.govmdpi.com The modification of the anthracene structure, in this case with a D-alanine substituent, can influence the photophysical properties, including the quantum yield of fluorescence and the emission wavelength. researchgate.net
Research in this area focuses on creating materials with high solid-state luminescence efficiency, which is a critical requirement for applications in devices like OLEDs. mdpi.com The aggregation of molecules in the solid state can often lead to quenching of fluorescence, which is a significant challenge. Therefore, molecular design strategies aim to mitigate these aggregation-induced quenching effects. acs.org The introduction of bulky side groups, such as the D-alanine in this compound, can play a role in controlling the intermolecular packing in the solid state, potentially leading to improved emission properties. acs.org
Furthermore, the development of photonic devices also includes the exploration of materials with nonlinear optical (NLO) properties. nih.gov Anthracene derivatives have been shown to exhibit significant NLO responses, which are crucial for applications in areas like optical limiting and two-photon absorption. nih.gov The extension of the π-conjugated system in these molecules is a key strategy to enhance their NLO properties. nih.gov
Exploration of Photochromic and Photodimerization Properties for Responsive Materials
The anthracene moiety in this compound provides a platform for exploring photoresponsive behaviors, specifically photochromism and photodimerization. Photochromic molecules can reversibly switch between two isomers with different absorption spectra upon irradiation with light of specific wavelengths. nih.gov This property is the basis for developing "smart" materials that can change their properties in response to a light stimulus. While azobenzene (B91143) and spiropyran are common examples of photochromic units, the principles can be extended to other systems. nih.gov The integration of such photoresponsive units into peptides and other biomolecules allows for the spatiotemporal control of their biological functions and self-assembly processes. nih.gov
Photodimerization is another photochemical reaction characteristic of anthracene and its derivatives. uni-regensburg.de Upon exposure to ultraviolet light, two anthracene molecules can undergo a [4+4] cycloaddition reaction to form a dimer. This process is often reversible, with the dimer dissociating back to the monomers upon heating or irradiation at a different wavelength. This reversible dimerization can be harnessed to create materials with tunable properties, such as gels that can undergo light-induced phase transitions. uni-regensburg.de The study of photodimerization in different environments, like supramolecular gels, has shown that the reaction selectivity can be controlled, offering a pathway to precisely engineer the properties of the resulting materials. uni-regensburg.de
Development of Chemical Sensors and Recognition Systems
Fluorometric Sensing and Chiral Recognition of Biological Analytes (e.g., N-acetyl amino acids)
The fluorescent properties of this compound make it a valuable component in the design of chemosensors, particularly for the detection of biological molecules. Fluorescence-based sensing offers high sensitivity and is a powerful tool for detecting specific analytes. researchgate.net The general principle involves a change in the fluorescence signal (either enhancement or quenching) of the sensor molecule upon binding to the target analyte.
A key area of application is in the chiral recognition of amino acids and their derivatives. uniroma1.itnih.gov Since most biological molecules are chiral, the ability to distinguish between enantiomers is of great importance. nih.gov A chiral sensor, such as one based on this compound, can exhibit different binding affinities for the two enantiomers of a chiral analyte, leading to a differential fluorescence response. mdpi.com This enantioselective recognition is based on the formation of transient diastereomeric complexes between the chiral sensor and the analyte. uniroma1.it The development of sensor arrays, where multiple sensors are used in combination, can further enhance the ability to discriminate between different analytes and even between enantiomers. uniroma1.it
The detection of N-acetyl amino acids is a specific example of the application of these chiral sensors. The ability to selectively detect and quantify such molecules is important in various biological and diagnostic contexts. nih.gov
Detection of Environmental Pollutants and Specific Biological Molecules
The principles of fluorescent sensing can also be applied to the detection of environmental pollutants and other specific biological molecules. mdpi.com The development of sensors for pollutants is a critical area of research aimed at monitoring and protecting the environment. nih.gov Fluorescent chemosensors can be designed to be highly selective for specific pollutants, allowing for their detection even at low concentrations. mdpi.com
In addition to small molecules, these sensing systems can be adapted for the detection of larger biological entities, such as bacteria. thno.org For instance, gold nanoparticles functionalized with D-amino acids have been used to create colorimetric sensors for bacteria. thno.org While this specific example does not use this compound directly, it illustrates the broader principle of using amino acid derivatives in sensing applications. The specificity of the interaction between the sensor and the target molecule is key to the development of reliable and effective detection methods. acs.org
Utility as Chiral Templates in Asymmetric Synthesis
This compound can serve as a chiral template or auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org
This strategy is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. mdpi.comscience.gov The chiral center in the D-alanine moiety of this compound can be used to direct the approach of a reagent to a prochiral center in the substrate, leading to the preferential formation of one stereoisomer over the other. bccollegeasansol.ac.in
Diastereoselective Cycloaddition Reactions Facilitated by Chiral Anthracene Scaffolds
Chiral anthracene scaffolds are pivotal in asymmetric synthesis, particularly in directing the stereochemical outcome of cycloaddition reactions. The rigid, planar structure of the anthracene core, when functionalized at the 9-position with a chiral auxiliary, provides a powerful tool for controlling facial selectivity in reactions such as the Diels-Alder and 1,3-dipolar cycloadditions. The steric and electronic properties of the chiral substituent effectively shield one face of the anthracene system, compelling dienophiles or dipolarophiles to approach from the less hindered face, thereby leading to the preferential formation of one diastereomer.
Research into these reactions has demonstrated that high levels of diastereoselectivity can be achieved. For instance, studies involving chiral 9-anthrylethanol derivatives have shown excellent results. The Diels-Alder reaction of 9-(1-Methoxyethyl)anthracene with dienophiles like maleic anhydride (B1165640) and N-methylmaleimide proceeds with high diastereoselectivity, often greater than 95:5. rsc.org The stereochemical course of these additions is influenced by factors such as solvent effects and hydrogen-bonding capabilities of the chiral auxiliary. rsc.org For example, the reaction of 1-anthracen-9-ylethanol with maleic anhydride shows a reverse sense of selectivity compared to its methoxy-protected counterpart, a phenomenon attributed to hydrogen-bonding effects. rsc.org
In the context of amino acid-derived chiral auxiliaries, a study involving the synthesis of an anthracene-isoxazolyl derivative utilized an N-Boc protected (S)-alanine allyl ester as a dipolarophile in a 1,3-dipolar cycloaddition with anthracenenitrile oxide. mdpi.com While the reaction was highly regioselective, it resulted in an inseparable 1:1 mixture of two diastereoisomers. mdpi.com This outcome indicates that under the specific conditions of this 1,3-dipolar cycloaddition, the chirality of the alanine moiety did not effectively control the stereochemistry at the newly formed stereocenter on the isoxazoline (B3343090) ring. mdpi.com
Despite this specific result, the broader success of other chiral anthracene templates highlights the potential of such scaffolds. The key to achieving high diastereoselectivity lies in the conformational rigidity of the transition state, which is dictated by the interaction between the chiral auxiliary, the diene (anthracene), and the dienophile.
Detailed findings from studies on various chiral anthracene scaffolds in Diels-Alder reactions are summarized in the tables below, illustrating the high diastereomeric ratios and yields that can be obtained.
| Chiral Anthracene Reactant | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Source |
|---|---|---|---|---|---|
| (R)-9-(1-Methoxyethyl)anthracene | Toluene | 110 | - | >95:5 | rsc.org |
| (R)-1-(Anthracen-9-yl)ethanol | Toluene | 110 | - | 5:95 | rsc.org |
| (R)-1-(Anthracen-9-yl)ethanol | Dichloromethane | 20 | - | 33:67 | rsc.org |
| Chiral Anthracene Reactant | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Source |
|---|---|---|---|---|---|
| (R)-9-(1-Methoxyethyl)anthracene | Toluene | 110 | - | >95:5 | rsc.org |
| (R)-1-(Anthracen-9-yl)ethanol | Toluene | 110 | - | 50:50 | rsc.org |
| (R)-1-(Anthracen-9-yl)ethanol | Dichloromethane | 20 | - | 75:25 | rsc.org |
Synthesis and Characterization of Functionalized Derivatives of 3 Anthracen 9 Yl D Alanine
Strategic Modifications at the Anthracene (B1667546) Moiety (e.g., Introduction of Electron-Donating/Withdrawing Groups)
The chemical landscape of the anthracene core can be systematically altered through the introduction of various functional groups. These modifications are crucial for tuning the electronic and, consequently, the photophysical properties of the parent molecule. Synthetic strategies often involve multi-step processes or direct functionalization of the anthracene ring system.
Research into substituted anthracenes has demonstrated that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be successfully introduced at various positions. rsc.orgnih.gov For instance, Friedel-Crafts reactions and palladium-catalyzed cross-coupling reactions are powerful methods for creating C-C bonds and introducing aryl or other organic substituents. beilstein-journals.org Cycloaddition reactions also serve as a foundational method for building the substituted anthracene skeleton itself. beilstein-journals.org
The introduction of substituents such as phenyl, thiophene (B33073), cyano (-CN), and trifluoromethyl (-CF₃) groups at the 9- and 10-positions of anthracene has been well-documented. rsc.org Studies on the synthesis of substituted anthraquinones, which are related oxidized derivatives, show that arenes bearing EDGs tend to react with higher yields compared to those with EWGs under certain catalytic conditions. beilstein-journals.org This highlights how the electronic nature of a substituent can influence the feasibility and outcome of synthetic transformations on the aromatic core.
| Substituent Type | Example Group | Synthetic Strategy | Typical Position | Reference |
|---|---|---|---|---|
| Electron-Donating (EDG) | Methoxy (-OCH₃) | Friedel-Crafts / Nucleophilic Substitution | 2, 6 | nih.gov |
| Electron-Withdrawing (EWG) | Nitro (-NO₂) | Nitration | 9 | researchgate.net |
| Electron-Withdrawing (EWG) | Cyano (-CN) | Palladium-catalyzed coupling | 9, 10 | rsc.org |
| Aromatic Group | Phenyl | Suzuki or Stille Coupling | 9, 10 | rsc.orgscirp.org |
| Heteroaromatic Group | Thiophene | Suzuki or Stille Coupling | 9, 10 | rsc.org |
Diverse Functionalization at the Amino Acid Moiety (e.g., Formation of Amides, Esters, or Peptide Conjugates)
The D-alanine portion of the molecule provides reactive handles—the amino group and the carboxylic acid group—for a wide range of chemical modifications. These functionalizations are key to incorporating the anthracenyl amino acid into larger molecular systems, most notably peptides.
To achieve selective modification, standard protecting group chemistry is employed. The amino group is commonly protected with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group, yielding Fmoc-3-(9-anthryl)-D-alanine and Boc-3-(9-anthryl)-D-alanine, respectively. chemimpex.comchemimpex.comnih.gov These protected derivatives are stable, commercially available building blocks ready for use in solid-phase peptide synthesis (SPPS). chemimpex.com
The primary application of this functionalization is the formation of peptide conjugates. liverpool.ac.uk Using established peptide coupling reagents like 1-Hydroxybenzotriazole (HOBt) and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), the carboxylic acid of the protected anthracenyl-alanine can be activated to form an amide bond with the free amino group of another amino acid or a growing peptide chain. acs.org This allows for the precise insertion of the fluorescent anthracene probe at a specific location within a peptide sequence. rsc.org
Furthermore, the carboxylic acid can be converted into an ester. For example, derivatives have been prepared where the alanine (B10760859) moiety is ester-linked to another molecule, as seen in l-[2-(D-alanyloxy)ethylamino] anthracene-9,10-dione. google.com This demonstrates the versatility of the amino acid in forming different types of covalent linkages.
| Functionalization Type | Reagents/Method | Purpose | Reference |
|---|---|---|---|
| N-terminal Protection | Fmoc-Cl or Boc-anhydride | Prepares amino acid for peptide synthesis | chemimpex.comchemimpex.com |
| Amide Bond (Peptide) | Solid-Phase Peptide Synthesis (SPPS) with coupling reagents (e.g., HOBt, PyBOP) | Incorporation into peptide chains as a fluorescent probe | liverpool.ac.ukacs.orgrsc.org |
| Ester Formation | Reaction of N-protected amino acid with an alcohol | Creates ester-linked conjugates | google.com |
Systematic Investigation of the Influence of Substituents on Photophysical Properties and Chemical Reactivity
The primary motivation for synthesizing derivatives of 3-Anthracen-9-yl-D-alanine is to modulate its photophysical and chemical properties. A systematic investigation reveals clear relationships between molecular structure and function.
Photophysical Properties: The absorption and emission characteristics of the anthracene core are highly sensitive to substitution. While modifications to the anthracene ring generally cause only minor shifts in the UV-Vis absorption maxima, the fluorescence properties can be dramatically altered. rsc.org
Electron-Withdrawing Groups (EWGs): Attaching EWGs like cyano (-CN) or trifluoromethyl (-CF₃) to the 9- and 10-positions of a diphenylanthracene core can maintain or slightly enhance the high fluorescence quantum yield, making these derivatives effective blue emitters. rsc.org
Electron-Donating Groups (EDGs): The effect of EDGs can be more complex. While some may enhance fluorescence, others can lead to quenching through mechanisms like photoinduced electron transfer (PET). researchgate.net
Heteroaromatic Substituents: The introduction of a thiophene substituent has been shown to significantly decrease the fluorescence quantum yield to less than 10% from nearly unity in the parent diphenylanthracene. rsc.org
Positional Effects: The position of the substituent is critical. Oscillator strengths, which relate to the brightness of a transition, tend to increase when substituents are placed along the short axis of the anthracene molecule (e.g., positions 9 and 10), which aligns with the transition dipole moment of the brightly emissive Lₐ excited state. nih.gov All substitutions tend to cause a red-shift (a shift to a longer wavelength) in the absorption energy. nih.gov
| Substituent at Position 10 (Position 9 is Phenyl) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
|---|---|---|---|---|
| Phenyl (DPA) | 376 | 408, 431 | 0.90 | rsc.org |
| 4-(Trifluoromethyl)phenyl | 377 | 409, 432 | 0.97 | rsc.org |
| 4-Benzonitrile | 391 | 415, 438 | 0.93 | rsc.org |
| Thiophen-2-yl | 399 | 432, 456 | 0.07 | rsc.org |
Chemical Reactivity: Substituents also govern the chemical reactivity of the anthracene system. In the context of Diels-Alder and retro-Diels-Alder reactions, which are fundamental transformations for anthracenes, electronic effects are paramount. Studies on anthracene cycloadducts show that electron-withdrawing groups on the dienophile component significantly increase the rate of the reverse (cycloreversion) reaction. lookchem.com This suggests that EWGs on the anthracene core would similarly stabilize transition states that involve the accumulation of negative charge, thereby influencing reaction kinetics. Strongly conjugating substituents can also accelerate these reactions beyond what would be predicted by simple electronic donating or withdrawing ability alone. lookchem.com
Design Principles for Tuning Optical and Chemical Properties through Structural Variation
The systematic studies of functionalized derivatives have led to the establishment of clear design principles for creating molecules with specific, predictable properties.
Tuning Emission Color and Brightness: The emission wavelength and fluorescence quantum yield can be fine-tuned by the choice and position of substituents on the anthracene ring. To achieve bright, blue-shifted emission, one can attach electron-withdrawing or phenyl groups at the 9- and 10-positions. rsc.org For red-shifted emission, extending the π-conjugation of the system is an effective strategy. nih.govscirp.org Symmetric substitution at the 1,4,5,8 positions has been shown computationally to significantly increase oscillator strength and lower the band gap. nih.gov
Modulating Photostability and Reactivity: The chemical stability and reactivity of the molecule can be controlled through electronics. Introducing electron-withdrawing groups can increase the rate of certain pericyclic reactions, a principle that can be used to design chemically responsive systems. lookchem.com Conversely, avoiding substituents that promote quenching pathways like PET is crucial for designing robust fluorophores. researchgate.net
Enabling Bioconjugation: The amino acid moiety serves as a versatile anchor for conjugation. By using standard Fmoc or Boc protecting group strategies, the anthracene core can be readily incorporated into peptides and other biomolecules. chemimpex.comchemimpex.com This principle allows the photophysical unit to be separated from the conjugating unit, enabling its use as a reporter group without drastically altering the fundamental properties of the fluorophore.
Correlation with Electronic Parameters: The photophysical properties, particularly the energy of the main absorption band, correlate well with established electronic parameters of the substituents, such as the Hammett sigma parameter (σp+). nih.gov This provides a quantitative guideline for rationally designing derivatives with a target absorption energy.
By applying these principles, researchers can move beyond trial-and-error synthesis and rationally design this compound derivatives with optimized optical and chemical properties for specific scientific and technological goals.
Future Directions and Emerging Research Avenues
Exploration of Novel and More Efficient Synthetic Pathways for Enhanced Enantiopurity and Yield
The synthesis of unnatural amino acids, such as 3-Anthracen-9-yl-D-alanine, with high enantiopurity and yield remains a critical area of research. nature.comnih.gov Current methodologies often involve multi-step processes that can be inefficient. Future research will likely focus on developing more streamlined and efficient synthetic routes.
Key areas of exploration include:
Asymmetric Catalysis: The development of novel chiral catalysts is a promising avenue for achieving high enantioselectivity in the synthesis of α-amino acids. qyaobio.com This includes the use of transition metal catalysts and organocatalysts to control the stereochemistry of the final product. nature.comnih.gov For instance, chiral phosphoric acid catalysis has shown success in the enantioselective synthesis of other unnatural amino acids. nih.gov
Chemoenzymatic Methods: Combining chemical synthesis with enzymatic resolution offers a powerful strategy for producing enantiomerically pure amino acids. acs.org Enzymes like penicillin G acylase can exhibit high enantioselectivity, enabling the separation of racemic mixtures to yield the desired D-enantiomer with high purity. acs.org
Diastereoselective Synthesis: This approach involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. qyaobio.com Subsequent removal of the auxiliary yields the desired enantiomerically pure amino acid.
Table 1: Comparison of Synthetic Approaches for Unnatural Amino Acids
| Synthetic Method | Advantages | Challenges | Key Research Focus |
| Asymmetric Catalysis | High efficiency, potential for scalability. qyaobio.com | Catalyst design and cost. | Development of novel, robust, and recyclable catalysts. nature.com |
| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions. acs.org | Enzyme stability and substrate scope. | Engineering enzymes with broader substrate tolerance and enhanced stability. acs.org |
| Diastereoselective Synthesis | Good stereocontrol. qyaobio.com | Requires additional steps for auxiliary attachment and removal. | Design of easily removable and recyclable chiral auxiliaries. qyaobio.com |
Application of Advanced Spectroscopic Techniques for Real-Time Monitoring of Molecular Interactions
The intrinsic fluorescence of this compound makes it an ideal candidate for studies involving advanced spectroscopic techniques. jelsciences.comrsc.org These methods can provide detailed insights into molecular interactions in real-time.
Future applications in this area may include:
Fluorescence Spectroscopy: Techniques like Förster Resonance Energy Transfer (FRET) can be used to measure distances on the nanometer scale, providing information about protein folding, conformational changes, and protein-ligand interactions. jelsciences.com The large Stokes shift and long fluorescence lifetime of some fluorescent amino acids are particularly advantageous for these studies. pnas.org
Time-Resolved Fluorescence: This technique can be used to study the dynamics of molecular processes, such as the binding of a drug to its target protein. researchgate.net By monitoring changes in fluorescence lifetime, researchers can gain a deeper understanding of the kinetics of these interactions.
Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about the chemical structure and environment of the amino acid. mdpi.com These methods can be used to study changes in the local environment of the anthracene (B1667546) group upon binding to other molecules.
The combination of these advanced spectroscopic techniques will allow for a more comprehensive understanding of the behavior of this compound in various biological and chemical systems.
Integration into Complex Supramolecular Architectures and Nanomaterials for Enhanced Functionality
The self-assembly properties of molecules containing aromatic groups like anthracene open up possibilities for the creation of novel supramolecular structures and nanomaterials. researchgate.netrsc.org Integrating this compound into these systems could lead to materials with enhanced and tunable functionalities.
Emerging research in this area includes:
Supramolecular Hydrogels: Amino acids functionalized with anthracene can self-assemble into hydrogels. researchgate.net These materials have potential applications in 3D cell culture and as responsive drug delivery systems, where the release of a therapeutic agent could be triggered by light-induced dimerization of the anthracene moieties. researchgate.net
Metallacycles and Metallacages: The anthracene group can be incorporated into metal-organic frameworks to create fluorescent metallacycles and metallacages. mdpi.com These structures can act as sensors for detecting specific molecules, such as other amino acids or nitroaromatics. mdpi.com
Nanoparticles and Nanocomposites: Anthracene-containing compounds can be used to create fluorescent nanoparticles or incorporated into polymer nanocomposites to enhance their thermal and mechanical properties. google.comnih.gov
The ability to control the assembly of these complex structures at the molecular level will be crucial for developing next-generation functional materials.
Advanced Computational Design and Predictive Modeling for Deeper Understanding of Structure-Property Relationships
Computational modeling is becoming an increasingly powerful tool for understanding and predicting the properties of molecules. tandfonline.comacs.org In the context of this compound, computational methods can provide valuable insights into its structure-property relationships.
Future research directions in this area involve:
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods can be used to accurately predict the spectroscopic properties of fluorescent amino acids, such as their absorption and emission spectra. acs.org This allows for the in-silico screening of different derivatives to identify those with optimal photophysical properties for specific applications.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of proteins and peptides containing this compound. acs.org This can provide insights into how the incorporation of this unnatural amino acid affects the structure and function of the biomolecule.
Quantitative Structure-Activity Relationship (QSAR) Models: 3D-QSAR models can be developed to establish a correlation between the molecular structure of anthracenone (B14071504) derivatives and their biological activity. nih.govresearchgate.net This information can then be used to design new compounds with improved therapeutic potential. nih.gov
These computational approaches will play a vital role in guiding the rational design of new fluorescent probes and materials based on this compound.
Development of Multi-Functional Probes and Responsive Systems for Complex Research Challenges
The development of probes that can respond to multiple stimuli or perform multiple functions simultaneously is a major goal in chemical biology and materials science. nih.govnih.gov this compound, with its fluorescent properties, can serve as a core component in the design of such advanced systems.
Potential future developments include:
Dual-Responsive Probes: Designing probes that can detect two different analytes simultaneously through distinct fluorescence signals. nih.gov For example, a probe could be designed to respond to changes in both pH and the concentration of a specific metal ion.
Theranostic Agents: Creating molecules that combine therapeutic and diagnostic capabilities. nih.gov An anthracene-containing compound could be designed to not only bind to a specific biological target but also to report on its location and concentration through fluorescence.
Fluorogenic Probes: Developing probes that are initially non-fluorescent but become fluorescent upon reacting with a specific target molecule. nih.gov This "turn-on" response provides a high signal-to-noise ratio, which is advantageous for imaging applications.
The design of these sophisticated molecular systems will require a multidisciplinary approach, combining organic synthesis, spectroscopy, computational modeling, and biology.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Anthracen-9-yl-D-alanine with high purity?
To optimize synthesis, focus on controlling reaction conditions such as temperature (40–60°C for amine coupling), solvent polarity (e.g., DMF or THF for solubility), and stoichiometric ratios of anthracene derivatives to D-alanine precursors. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) improves purity. Monitor reaction progress using TLC with UV-active anthracene visualization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- H/C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and chiral center signals (D-alanine α-proton at δ 3.8–4.2 ppm) to confirm stereochemistry .
- UV-Vis spectroscopy : Identify π→π* transitions (λmax ~250–400 nm) to assess anthracene conjugation .
- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement; validate hydrogen bonding and packing interactions .
Q. How should researchers mitigate degradation of this compound during storage?
Store in amber vials at –20°C under inert gas (N/Ar) to prevent photodegradation and oxidation. Avoid prolonged exposure to polar solvents (e.g., water) to minimize hydrolysis of the amine group .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the electronic properties of this compound?
Use B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, which correlate with fluorescence behavior (e.g., gaps <3.5 eV suggest strong visible emission). Compare experimental UV-Vis spectra with TD-DFT results to validate excited-state transitions . For charge distribution, analyze Mulliken charges on the anthracene ring and amine group to predict reactivity in cross-coupling reactions .
Q. What strategies resolve contradictions between experimental and computational structural data?
- Crystallographic discrepancies : If SHELXL refinement yields high R-factors (>0.05), check for twinning (via PLATON) or data resolution (<0.8 Å recommended). Use anisotropic displacement parameters for heavy atoms .
- Spectroscopic mismatches : For NMR shifts deviating from DFT predictions, reassess solvent effects (e.g., PCM model for DMSO) or conformational flexibility (via molecular dynamics simulations) .
Q. How to design experiments to study photophysical behavior in this compound derivatives?
- Fluorescence quenching assays : Titrate with electron-deficient quenchers (e.g., nitroaromatics) to measure Stern-Volmer constants.
- Solvatochromism studies : Compare emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess intramolecular charge transfer .
Q. What experimental approaches validate the biological activity of this compound conjugates?
- Target binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proteins (e.g., serum albumin for pharmacokinetic studies).
- Cellular uptake studies : Label with C or fluorescent tags (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
Methodological Notes
- SHELX refinement : Always validate hydrogen atom positions using HFIX commands and apply restraints for disordered regions .
- DFT protocols : Include dispersion corrections (e.g., D3-BJ) for accurate van der Waals interactions in aromatic systems .
- Data reproducibility : Replicate syntheses ≥3 times and report standard deviations for yields/purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
